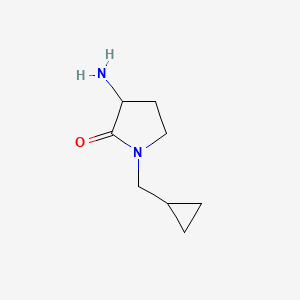
3-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with an amino group at the third position and a cyclopropylmethyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines. The process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one: A structurally similar compound with a pyrrolidinone ring but without the amino and cyclopropylmethyl substitutions.
3-Iodopyrroles: Compounds with a pyrrole ring substituted with an iodine atom at the third position.
Spiro[3H-indole-3,2’-pyrrolidin]-2-one: Compounds with a spirocyclic structure involving an indole and a pyrrolidinone ring.
Uniqueness
3-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a cyclopropylmethyl group enhances its reactivity and potential for diverse applications .
Biologische Aktivität
3-Amino-1-(cyclopropylmethyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies, supported by data tables and research findings.
The compound's structure is characterized by a pyrrolidine ring with an amino group and a cyclopropylmethyl substituent. Its molecular formula is C8H14N2O with a molecular weight of 154.21 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the context of enzyme inhibition and receptor modulation.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic potential. For instance, it has been tested against various proteases and hydrolases, demonstrating significant inhibitory effects:
Receptor Modulation
The compound has also been evaluated for its ability to modulate neurotransmitter receptors. Its interaction with these receptors suggests potential applications in treating neurological disorders.
Structure-Activity Relationship (SAR)
The SAR studies for this compound reveal critical insights into how modifications to its structure affect biological activity.
Key Findings:
- Cyclopropylmethyl Group : The presence of the cyclopropylmethyl moiety significantly enhances the compound's potency against certain targets.
- Amino Group Positioning : Variations in the position of the amino group can alter binding affinity and selectivity for different enzymes and receptors.
- Pyrrolidine Ring Modifications : Substitutions on the pyrrolidine ring have been shown to impact lipophilicity and bioavailability.
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Neuroprotective Effects : In vivo studies demonstrated that the compound could reduce neuroinflammation in animal models of neurodegenerative diseases, suggesting its potential as a neuroprotective agent.
- Anticancer Activity : Preliminary investigations indicated that this compound might inhibit tumor growth in xenograft models, warranting further exploration into its anticancer properties.
- Anti-SARS-CoV-2 Activity : Recent research has explored the efficacy of similar compounds against SARS-CoV-2, indicating that modifications to the cyclopropylmethyl group could enhance antiviral activity .
Eigenschaften
Molekularformel |
C8H14N2O |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
3-amino-1-(cyclopropylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O/c9-7-3-4-10(8(7)11)5-6-1-2-6/h6-7H,1-5,9H2 |
InChI-Schlüssel |
ODTWWVYCSOUNEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2CCC(C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















